4-(2,6-Dimethylphenyl)morpholine
Overview
Description
“4-(2,6-Dimethylphenyl)morpholine” is a chemical compound with the molecular formula C12H17NO . It is a solid substance that appears pale yellow to off-white .
Physical and Chemical Properties Analysis
“this compound” is a solid substance that appears pale yellow to off-white . It has a molecular weight of 191.27 . The boiling point is predicted to be around 303.0± .Scientific Research Applications
Anticonvulsant Applications
- Anticonvulsant Activity : Compounds with N4-(2,6-dimethylphenyl) semicarbazones, related to 4-(2,6-Dimethylphenyl)morpholine, have been designed as anticonvulsants. A study found that these compounds exhibited significant anticonvulsant activity, with one compound showing a wide spectrum of anticonvulsant action and no neurotoxicity or hepatotoxicity. This research suggests potential applications in treating epilepsy (Yogeeswari et al., 2005).
Cancer Research
- Cytotoxicity Against Cancer Cells : Morpholine-containing ruthenium(II) p-cymene complexes were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study indicated that these complexes, which include morpholine units, have promising applications in cancer treatment (Chatterjee et al., 2021).
Chemical Synthesis and Catalysis
- Palladium-Catalyzed Aminations : this compound-related compounds have been used as ligands in palladium-catalyzed aminations of aryl halides. This process is significant in the synthesis of complex organic compounds, indicating the utility of these compounds in organic synthesis (Shi et al., 2008).
Materials Science
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds like dimethomorph, which includes a morpholine unit, to understand their physical and chemical properties. Such studies are crucial in the development of materials and chemicals for various applications (Kang et al., 2015).
Fungicidal Activity
- Fungicidal Agents : Certain derivatives of this compound have been identified as effective fungicidal agents. This suggests potential applications in agriculture and plant protection (Bardiot et al., 2015).
Environmental Applications
- Pesticide Removal from Wastewater : A study explored the use of lignocellulosic substrate for the removal of pesticides, including dimethomorph (a morpholine fungicide), from wastewater. This research points towards applications in environmental protection and wastewater treatment (Boudesocque et al., 2008).
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-3-5-11(2)12(10)13-6-8-14-9-7-13/h3-5H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNEBLMLDMUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441707 | |
Record name | 4-(2,6-dimethylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255835-91-7 | |
Record name | 4-(2,6-dimethylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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